molecular formula C6H4Cl2O2 B044097 4,6-Dichlororesorcinol CAS No. 137-19-9

4,6-Dichlororesorcinol

Cat. No.: B044097
CAS No.: 137-19-9
M. Wt: 179 g/mol
InChI Key: GRLQBYQELUWBIO-UHFFFAOYSA-N
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Description

4,6-Dichlororesorcinol, also known as 4,6-dichloro-1,3-dihydroxybenzene, is a chemical compound with the molecular formula C6H4Cl2O2. It is a derivative of resorcinol, where two chlorine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dichlororesorcinol can be synthesized through several methods. One common method involves the chlorination of resorcinol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:

C6H4(OH)2+2Cl2C6H2Cl2(OH)2+2HCl\text{C}_6\text{H}_4(\text{OH})_2 + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2\text{Cl}_2(\text{OH})_2 + 2\text{HCl} C6​H4​(OH)2​+2Cl2​→C6​H2​Cl2​(OH)2​+2HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichlororesorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

4,6-Dichlororesorcinol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 4,6-dichlororesorcinol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its activity .

Comparison with Similar Compounds

    Resorcinol: The parent compound without chlorine substitutions.

    2,4-Dichlororesorcinol: Chlorine atoms substituted at the 2 and 4 positions.

    3,5-Dichlororesorcinol: Chlorine atoms substituted at the 3 and 5 positions.

Comparison: 4,6-Dichlororesorcinol is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to resorcinol, the dichloro derivatives exhibit different chemical and biological properties, making them valuable in various applications .

Properties

IUPAC Name

4,6-dichlorobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLQBYQELUWBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8021563
Record name 4,6-Dichloro-1,3-benzenediol
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Molecular Weight

179.00 g/mol
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CAS No.

137-19-9
Record name 4,6-Dichlororesorcinol
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Record name 1,3-Benzenediol, 4,6-dichloro-
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Record name 4,6-Dichlororesorcinol
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Record name 1,3-Benzenediol, 4,6-dichloro-
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Record name 4,6-Dichloro-1,3-benzenediol
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Record name 4,6-dichlororesorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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